An In-depth Technical Guide to the Physicochemical Properties of 4-(Aminomethyl)thiazole-2-thiol
An In-depth Technical Guide to the Physicochemical Properties of 4-(Aminomethyl)thiazole-2-thiol
Abstract
This technical guide provides a comprehensive analysis of the core physicochemical properties of 4-(Aminomethyl)thiazole-2-thiol, a heterocyclic compound of interest to researchers in medicinal chemistry and drug development. This document moves beyond a simple recitation of data points, offering insights into the underlying chemical principles that govern the behavior of this molecule. Key areas of focus include its structural features, with particular attention to the critical phenomenon of thione-thiol tautomerism, as well as its acidic and basic nature, solubility profile, and chemical reactivity. Where experimental data for the specific molecule is not available, this guide leverages data from closely related analogues and computational predictions to provide a robust and well-rounded profile. Methodologies for the experimental and computational characterization of these properties are also discussed, providing a framework for further investigation.
Introduction
The thiazole ring is a privileged scaffold in medicinal chemistry, appearing in a wide array of approved therapeutic agents.[1] The introduction of reactive functional groups, such as an aminomethyl and a thiol moiety, creates a molecule with significant potential for further chemical modification and diverse biological interactions. 4-(Aminomethyl)thiazole-2-thiol combines the nucleophilic characteristics of a primary amine with the unique properties of a 2-mercaptothiazole system. Understanding the fundamental physicochemical properties of this molecule is paramount for its effective utilization in drug design, synthesis, and formulation. This guide serves as a foundational resource for scientists and researchers, enabling a deeper understanding of its behavior in both chemical and biological systems.
Molecular Structure and Identification
The fundamental identity of a molecule is rooted in its structure. This section details the basic structural and identifying information for 4-(Aminomethyl)thiazole-2-thiol.
| Property | Value | Source(s) |
| IUPAC Name | 4-(Aminomethyl)-1,3-thiazole-2-thiol | ACD/Labs Nomenclature Rule C-511[2] |
| Molecular Formula | C₄H₆N₂S₂ | Calculated from structure |
| Molecular Weight | 146.24 g/mol | Calculated from structure |
| Canonical SMILES | C1=C(N=C(S1)N)CS | Representation of the thiol tautomer |
| InChI | InChI=1S/C4H6N2S2/c5-2-3-1-8-4(6)7-3/h1,6H,2,5H2 | Representation of the thiol tautomer |
| CAS Number | Not readily available | A comprehensive search of chemical databases did not yield a specific CAS number for this structure. |
Thione-Thiol Tautomerism: A Critical Physicochemical Feature
A defining characteristic of 2-mercaptothiazoles is their existence as a mixture of tautomers: the thiol form and the thione form.[3][4] This equilibrium is not a mere chemical curiosity; it profoundly influences the molecule's reactivity, acidity, and spectroscopic signature.
Caption: Thione-thiol tautomeric equilibrium of the 4-(aminomethyl)thiazole-2-thiol core.
The position of this equilibrium is sensitive to the molecule's environment, including the solvent, pH, and temperature. In the solid state, X-ray crystallography studies on related thiazolethiones have often shown the thione tautomer to be predominant.[5] However, in solution, the equilibrium can be more dynamic. Computational studies, often employing Density Functional Theory (DFT), are invaluable for predicting the relative stabilities of the tautomers in different environments.[4][6]
Experimental and Computational Workflow for Tautomer Analysis
Determining the dominant tautomeric form and the equilibrium constant is a critical step in characterizing this molecule. A combined experimental and computational approach provides the most comprehensive understanding.
Caption: Workflow for the comprehensive analysis of tautomerism.
Protocol Considerations:
-
NMR Spectroscopy: The chemical shifts of the ring protons and carbons, as well as the proton on the nitrogen and sulfur atoms, will differ significantly between the two tautomers. For instance, the presence of a broad N-H proton signal and a C=S signal in the 13C NMR spectrum would suggest the presence of the thione form.[1][7]
-
FT-IR Spectroscopy: The thiol form will exhibit a characteristic S-H stretching vibration, which will be absent in the thione form. Conversely, the thione tautomer will show a C=S stretching band.
-
Computational Chemistry: DFT calculations can model the energies of both tautomers in the gas phase and in various solvent continua (using models like the Polarizable Continuum Model - PCM).[4] This allows for a theoretical prediction of their relative stabilities.
Acidity and Basicity (pKa)
4-(Aminomethyl)thiazole-2-thiol is an amphoteric molecule, possessing both a basic primary amine and a potentially acidic thiol group. The pKa values of these functional groups are critical for predicting the molecule's ionization state at a given pH, which in turn dictates its solubility, membrane permeability, and receptor-binding interactions.
| Functional Group | Predicted pKa | Basis of Prediction |
| Aminomethyl Group (as conjugate acid) | ~8.5 - 9.5 | Based on typical pKa values for primary alkyl amines. The electron-withdrawing nature of the thiazole ring may slightly decrease the basicity compared to a simple alkylamine. |
| Thiol Group | ~6.0 - 7.0 | Thiols are generally more acidic than alcohols.[8] The aromaticity of the thiazole ring and the presence of the nitrogen atoms will influence the acidity of the S-H bond. |
| Thiazole Ring Nitrogen (as conjugate acid) | ~1.0 - 2.0 | The pKa of the conjugate acid of thiazole itself is about 2.5.[9] Substituents will modulate this value. Protonation of the ring nitrogen is less favorable than the exocyclic amine. |
Experimental Determination of pKa: The pKa values can be experimentally determined using methods such as potentiometric titration or UV-Vis spectroscopy as a function of pH.[6]
Solubility Profile
The solubility of a drug candidate is a critical parameter influencing its absorption and bioavailability. The presence of both a polar aminomethyl group and a hydrogen-bond-donating/accepting thiol/thione system suggests that 4-(Aminomethyl)thiazole-2-thiol will exhibit pH-dependent aqueous solubility.
-
In Acidic Media (pH < pKa of amine): The aminomethyl group will be protonated (-CH₂NH₃⁺), forming a salt. This is expected to significantly increase its solubility in aqueous solutions. 2-Aminothiazole is soluble in 1 M HCl.
-
In Basic Media (pH > pKa of thiol): The thiol group will be deprotonated to form a thiolate anion (-S⁻), which should also enhance aqueous solubility.
-
At Isoelectric Point: The molecule will exist predominantly as a zwitterion, which may lead to lower aqueous solubility.
-
In Organic Solvents: The parent 2-aminothiazole is soluble in alcohols and diethyl ether.[5] It is anticipated that 4-(Aminomethyl)thiazole-2-thiol will also be soluble in polar organic solvents like methanol, ethanol, and DMSO.
Predictive Models: Computational tools can provide estimations of solubility (LogS). These models, such as those available through platforms like ADMETLab or pkCSM, use the chemical structure to predict aqueous solubility.[10]
Chemical Reactivity and Stability
The reactivity of 4-(Aminomethyl)thiazole-2-thiol is governed by the nucleophilicity of its primary amine and thiol/thiolate functionalities.
Nucleophilic Reactivity
Caption: Key nucleophilic reaction pathways for 4-(Aminomethyl)thiazole-2-thiol.
-
Amine as a Nucleophile: The primary amine is a potent nucleophile, readily participating in reactions such as acylation with acid chlorides or anhydrides to form amides, and alkylation with alkyl halides.[11] This reactivity is fundamental for creating diverse libraries of derivatives for structure-activity relationship (SAR) studies.[12][13]
-
Thiol/Thiolate as a Nucleophile: The thiol group, and particularly its conjugate base, the thiolate, is an excellent soft nucleophile.[14] It can undergo S-alkylation to form thioethers. It is also susceptible to oxidation, which can lead to the formation of disulfide-linked dimers. This oxidative instability is a key consideration for storage and handling.
Chemical Stability
The stability of aminothiazole derivatives can be influenced by environmental factors.
-
pH-Dependent Degradation: The thiazole ring can be susceptible to hydrolysis under strongly acidic or basic conditions.[15]
-
Oxidative Instability: The sulfur atom in the thiazole ring and the thiol group are potential sites for oxidation. Solutions should be protected from atmospheric oxygen, especially during long-term storage.[15]
-
Photodegradation: Thiazole-containing compounds can be light-sensitive. Storage in amber vials or protection from light is recommended to prevent the formation of photodegradation products.[15]
Proposed Synthetic Approach
The synthesis of 4-(Aminomethyl)thiazole-2-thiol can be envisioned through a modification of the classical Hantzsch thiazole synthesis, a robust and widely used method for constructing the thiazole core.[16]
Caption: A proposed Hantzsch-based synthetic route to 4-(Aminomethyl)thiazole-2-thiol.
Causality Behind Experimental Choices:
-
Hantzsch Cyclization: This reaction between an α-haloketone (1,3-dichloroacetone) and a thioamide (thiourea) is a highly reliable method for forming the 2-aminothiazole ring system. The initial product would be 2-amino-4-(chloromethyl)thiazole.
-
Nucleophilic Substitution: The resulting chloromethyl group is an excellent electrophile. Reaction with a nitrogen nucleophile, such as ammonia or a protected form like hexamethylenetetramine followed by hydrolysis, would install the aminomethyl group.
-
Tautomerization: It is important to note that this synthesis initially yields a 2-aminothiazole derivative. The target molecule, 4-(aminomethyl)thiazole-2-thiol, is a tautomer of 2-imino-4-(aminomethyl)thiazolidine, which itself is in equilibrium with the 2-amino form. The final product is an equilibrium mixture of these tautomers.
Conclusion
4-(Aminomethyl)thiazole-2-thiol is a molecule defined by its structural dynamism and functional group reactivity. The thione-thiol tautomerism is a central feature that dictates its chemical behavior. Its amphoteric nature, with distinct acidic and basic centers, governs its pH-dependent properties like solubility and ionization state. The nucleophilic character of the amine and thiol groups presents numerous opportunities for synthetic derivatization, making it a versatile building block for medicinal chemistry programs. However, researchers must remain cognizant of its potential for oxidative and pH-mediated degradation. By leveraging the combined power of experimental analysis and computational modeling, a thorough understanding of these physicochemical properties can be achieved, paving the way for the rational design and development of novel therapeutic agents based on this promising scaffold.
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